![molecular formula C11H9BN2OS B11708941 2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B11708941.png)
2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Feniltieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol es un compuesto heterocíclico que contiene un átomo de boro dentro de su estructura
Métodos De Preparación
La síntesis de 2-Feniltieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol típicamente implica la reacción de 3-amino-5-feniltiofeno-2-carboxamida con trifluoroborato de ciclopropilo de potasio y complejo de trietilamina de trifluoruro de boro en una mezcla de solventes de tolueno y éter metílico de ciclopentilo . Esta reacción produce el compuesto deseado con alta eficiencia y pureza. Las condiciones de reacción generalmente se llevan a cabo bajo una atmósfera de nitrógeno para evitar la oxidación y otras reacciones secundarias.
Análisis De Reacciones Químicas
2-Feniltieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol se somete a varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los anillos de fenilo y tieno, utilizando reactivos como halógenos o agentes alquilantes.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir los alcoholes o aminas correspondientes.
Aplicaciones Científicas De Investigación
2-Feniltieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Industria: Se puede utilizar en la producción de materiales avanzados, como polímeros y nanomateriales, debido a su estructura que contiene boro.
Mecanismo De Acción
El mecanismo de acción de 2-Feniltieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El átomo de boro en el compuesto puede formar complejos estables con varias biomoléculas, modulando así su actividad. Esta interacción puede conducir a la inhibición o activación de vías bioquímicas específicas, dependiendo del contexto.
Comparación Con Compuestos Similares
2-Feniltieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol se puede comparar con otros compuestos similares, como:
2-Ciclopropil-6-fenil-2,3-dihidrotieno[3,2-d][1,3,2]diazaborinin-4(1H)-ona: Este compuesto tiene una estructura central similar pero difiere en los sustituyentes unidos a los anillos de tieno y diazaborinin.
Derivados de 2H-benzo[e][1,2,4]tiadiazina 1,1-dióxido: Estos compuestos comparten un marco heterocíclico similar pero contienen diferentes heteroátomos y grupos funcionales.
Propiedades
Fórmula molecular |
C11H9BN2OS |
|---|---|
Peso molecular |
228.08 g/mol |
Nombre IUPAC |
1-hydroxy-2-phenylthieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C11H9BN2OS/c15-12-10-6-7-16-11(10)8-13-14(12)9-4-2-1-3-5-9/h1-8,15H |
Clave InChI |
GYJZNFSAVJIDQT-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(C=NN1C3=CC=CC=C3)SC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)

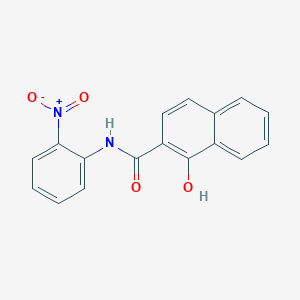
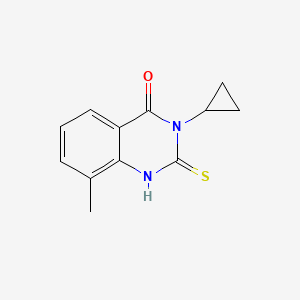
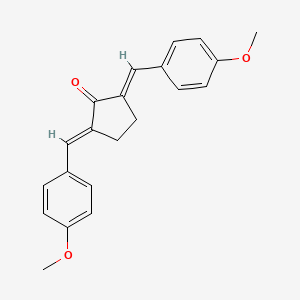
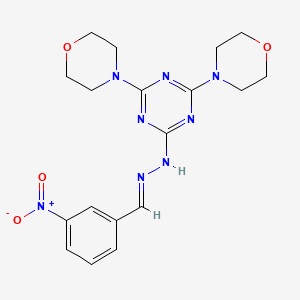
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
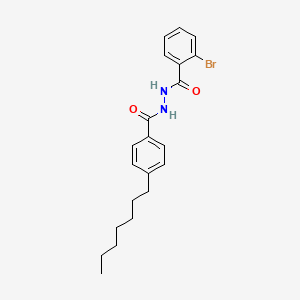
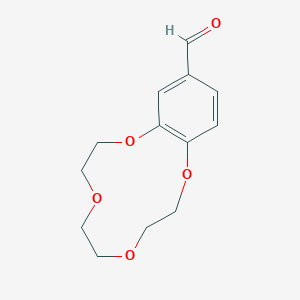
![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
-](/img/structure/B11708925.png)

![1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11708935.png)
